molecular formula C6H11ClO4S B13487298 Butyl 2-(chlorosulfonyl)acetate

Butyl 2-(chlorosulfonyl)acetate

Cat. No.: B13487298
M. Wt: 214.67 g/mol
InChI Key: IDSBTFDTGVXWBR-UHFFFAOYSA-N
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Description

Butyl 2-(chlorosulfonyl)acetate is an organosulfur compound with the molecular formula C6H11ClO4S It is characterized by the presence of a chlorosulfonyl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 2-(chlorosulfonyl)acetate can be synthesized through the reaction of butyl acetate with chlorosulfonic acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Butyl 2-(chlorosulfonyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or alcohols are commonly used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products:

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonic Acids: Result from oxidation reactions.

    Reduced Sulfur Compounds: Produced via reduction reactions.

Mechanism of Action

The mechanism of action of butyl 2-(chlorosulfonyl)acetate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and derivatives formed.

Comparison with Similar Compounds

    Butyl Acetate: A simpler ester without the chlorosulfonyl group.

    Chlorosulfonic Acid: A reagent used in the synthesis of butyl 2-(chlorosulfonyl)acetate.

    Sulfonamides: Derivatives formed from substitution reactions with this compound.

Uniqueness: this compound is unique due to the presence of both an ester and a chlorosulfonyl group, making it highly versatile in chemical synthesis.

Properties

Molecular Formula

C6H11ClO4S

Molecular Weight

214.67 g/mol

IUPAC Name

butyl 2-chlorosulfonylacetate

InChI

InChI=1S/C6H11ClO4S/c1-2-3-4-11-6(8)5-12(7,9)10/h2-5H2,1H3

InChI Key

IDSBTFDTGVXWBR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CS(=O)(=O)Cl

Origin of Product

United States

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